molecular formula C20H18FN3O2 B2614676 N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953181-36-7

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2614676
CAS No.: 953181-36-7
M. Wt: 351.381
InChI Key: WRNSTAVMSUXXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylpyridazinone moiety, and a butanamide chain

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-4-9-17(14-16)22-19(25)10-5-13-24-20(26)12-11-18(23-24)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNSTAVMSUXXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
  • N-(3-bromophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
  • N-(3-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Uniqueness

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H14FN3O2
Molecular Weight : 323.3 g/mol
IUPAC Name : this compound
Canonical SMILES : C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F

The compound features a pyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a fluorine atom and specific substituents on the phenyl and pyridazine rings contribute to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly those linked to the NLRP3 inflammasome, which is critical in mediating inflammatory responses.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Signal Transduction Interference : The compound can disrupt cellular signaling pathways that are crucial for disease progression, particularly in cancer.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. For instance, related pyridazine derivatives have demonstrated selective COX-2 inhibition with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways involved in cancer progression is currently under study, with promising results indicating potential efficacy against various cancer cell lines .

Case Studies and Research Findings

  • COX Inhibition Studies : A study demonstrated that pyridazine-based compounds exhibited potent COX-2 inhibition with IC50 values significantly lower than those of established NSAIDs. For example, certain derivatives showed IC50 values as low as 15.50 nM against COX-2, highlighting their potential as safer alternatives for pain management .
  • Inflammatory Response Modulation : Research has indicated that similar compounds can modulate the NLRP3 inflammasome pathway. This modulation is crucial for developing therapies targeting chronic inflammatory diseases.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-fluorobenzyl)-2-(6-oxo-3-phenyldihydropyridazin)acetamideC19H16FN3O2Similar fluorinated phenyl group; different substituents on pyridazine
2-[4-(3-chloro-5-fluorophenyl)-6-oxo-pyridazin]acetamideC21H18ClF2N3O2Contains chlorine; potential differences in biological activity
2-[5-methyl-6-oxo-pyridazin]acetamideC18H16FN3O2Methyl substitution alters steric properties

The unique presence of the fluorine atom and specific substituents on the phenyl and pyridazine rings contribute to the distinct biological profile of this compound compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, and how are reaction conditions optimized?

  • Answer : The synthesis involves multi-step reactions, often starting with condensation of substituted pyridazinone precursors with fluorophenyl-containing intermediates. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI or HOBt to link the butanamide group to the fluorophenyl moiety .
  • Pyridazinone ring assembly : Cyclization reactions under reflux conditions (e.g., in ethanol or DMF) with catalysts like p-toluenesulfonic acid .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (60–120°C), and stoichiometric ratios to improve yields (reported 40–70% in analogs) .
    • Validation : Monitor reaction progress via TLC and HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Answer : Core techniques include:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and pyridazinone groups) and amide NH signals (δ 9–10 ppm). ¹³C NMR confirms carbonyl (C=O) peaks at ~170 ppm .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and pyridazinone N-H bends (~3300 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyridazinone analogs) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition) may arise from:

  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase assays .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies are effective for optimizing the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Answer : Advanced approaches include:

  • Molecular docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., TrkA), focusing on fluorophenyl’s halogen bonding with residue Tyr670 .
  • SAR studies : Modify substituents (e.g., replace 3-fluorophenyl with 3-chloro or 3-CF₃ groups) to enhance affinity. Pyridazinone ring oxidation state (6-oxo vs. 6-thio) also impacts selectivity .
  • Free energy calculations : Apply MM-PBSA to predict binding energy changes from structural modifications .

Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?

  • Answer : Use:

  • DSC/TGA : Determine melting points (e.g., 180–220°C in analogs) and decomposition thresholds (>250°C) .
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via UPLC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; assess polymorphic transitions with PXRD .

Q. What in vitro and in vivo models are appropriate for assessing its pharmacokinetic profile?

  • Answer :

  • In vitro : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability). Microsomal stability tests (human liver microsomes) quantify metabolic half-life .
  • In vivo : Administer to Sprague-Dawley rats (10 mg/kg IV/PO) for bioavailability (F%) calculations. Plasma analysis via LC-MS/MS quantifies AUC and clearance .

Data Analysis & Methodological Challenges

Q. How should researchers address variability in synthetic yields reported for analogs of this compound?

  • Answer : Variability (e.g., 40–70% yields) may stem from:

  • Purification methods : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) efficiency .
  • Catalyst loading : Optimize Pd(OAc)₂ concentrations (0.5–2 mol%) in cross-coupling steps .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .

Q. What computational tools can predict off-target interactions and toxicity risks?

  • Answer :

  • SwissADME : Predict CYP450 inhibition (e.g., CYP3A4) and blood-brain barrier penetration .
  • ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity alerts .
  • Molecular dynamics simulations : GROMACS models assess binding to hERG channels (cardiotoxicity risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.